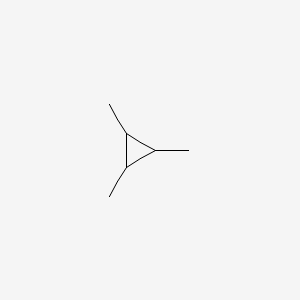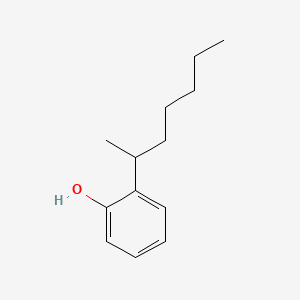
Cyclopropane, 1,2,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,2,3-trimethyl-: is an organic compound with the molecular formula C6H12 . It is a derivative of cyclopropane where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its strained three-membered ring structure, which imparts unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing cyclopropane derivatives involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of suitable precursors, such as 1,3-dihalopropanes, under reductive conditions using zinc powder in ethanol.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic processes that allow for large-scale synthesis. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for efficient production .
化学反応の分析
Types of Reactions:
Oxidation: Cyclopropane derivatives can undergo oxidation reactions to form various products, including alcohols, ketones, and carboxylic acids.
Reduction: Reduction of cyclopropane derivatives can lead to the formation of alkanes.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl groups or the cyclopropane ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives.
科学的研究の応用
Chemistry: Cyclopropane, 1,2,3-trimethyl- is used as a building block in organic synthesis due to its strained ring, which makes it highly reactive and useful for constructing complex molecules .
Biology and Medicine: Cyclopropane derivatives are studied for their potential biological activities. They are used in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, cyclopropane derivatives are used in the production of polymers and other materials due to their unique structural properties .
作用機序
The mechanism of action of cyclopropane, 1,2,3-trimethyl-, involves its ability to participate in various chemical reactions due to the strain in its three-membered ring. This strain makes the compound highly reactive, allowing it to undergo ring-opening reactions and form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Cyclopropane: The parent compound with no methyl substitutions.
1,1,2-Trimethylcyclopropane: A similar compound with different methyl group positions.
1,1-Dichloro-2,2,3-trimethylcyclopropane: A derivative with chlorine substitutions.
Uniqueness: Cyclopropane, 1,2,3-trimethyl-, is unique due to the specific positioning of its methyl groups, which affects its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications .
特性
CAS番号 |
42984-19-0 |
|---|---|
分子式 |
C6H12 |
分子量 |
84.16 g/mol |
IUPAC名 |
1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H12/c1-4-5(2)6(4)3/h4-6H,1-3H3 |
InChIキー |
PSGQRAAEZLHVDT-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)



